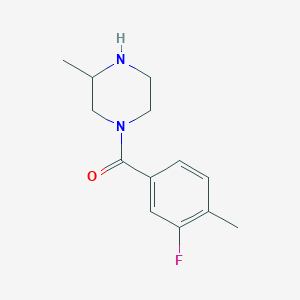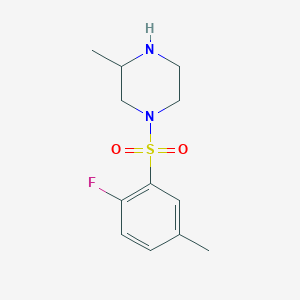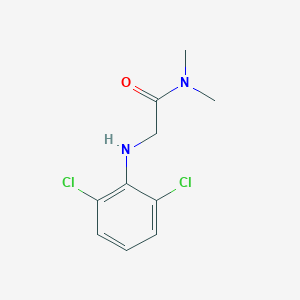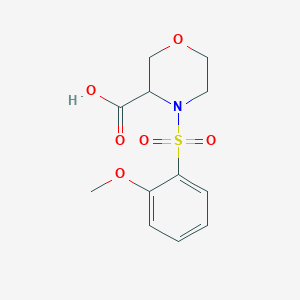![molecular formula C14H14FNO4 B7580976 4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. This compound belongs to the class of morpholine-based compounds which have been extensively studied for their therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and receptors involved in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain viral enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid have been studied in various in vitro and in vivo models. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, the compound has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid in lab experiments is its potential as a drug candidate. The compound has been shown to exhibit promising therapeutic properties in various therapeutic areas. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in the synthesis of this compound can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on 4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid. One of the directions is to further explore its potential as a drug candidate in various therapeutic areas. Another direction is to investigate its mechanism of action in more detail to better understand its therapeutic properties. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, the compound can be further modified to improve its therapeutic properties and reduce its limitations.
Synthesemethoden
The synthesis of 4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid is a multi-step process involving several chemical reactions. The first step involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with morpholine in the presence of a base to form the desired product. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid has been studied for its potential as a drug candidate in various therapeutic areas. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been shown to inhibit the activity of certain enzymes and receptors involved in the pathogenesis of various diseases.
Eigenschaften
IUPAC Name |
4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c15-11-4-2-1-3-10(11)5-6-13(17)16-7-8-20-9-12(16)14(18)19/h1-6,12H,7-9H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJIOVPNWUWOE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C=CC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(N1C(=O)/C=C/C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)



![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)


![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)